molecular formula C16H18N4O4 B2582558 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 899748-76-6

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2582558
CAS No.: 899748-76-6
M. Wt: 330.344
InChI Key: SOXLMVSLWNZUTH-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound of significant interest in medicinal chemistry research, designed for investigative purposes only. This molecule incorporates two pharmaceutically relevant structural motifs: the 2,3-dihydro-1,4-benzodioxin ring system and an imidazole moiety. The benzodioxin group is a privileged structure in drug discovery, known to contribute to bioactivity and metabolic stability, and is frequently explored in the synthesis of novel therapeutic agents . The presence of the 1H-imidazol-1-yl group, connected via a propyl linker, suggests potential for targeting enzymatic systems, as imidazole is a common feature in inhibitors of enzymes like α-glucosidase, which is a key target in managing type-2 diabetes . Researchers are investigating this diamide derivative as a potential modulator of biologically relevant enzymes. Its structure aligns with the design of compounds screened for activity against targets such as acetylcholinesterase for Alzheimer's disease research and α-glucosidase for anti-diabetic applications . The compound's value lies in its use as a chemical probe to study enzyme-inhibitor interactions and structure-activity relationships (SAR), providing critical insights for the development of new therapeutic candidates in areas such as metabolic and neurodegenerative diseases . This product is intended for non-clinical, in-vitro research applications by qualified laboratory scientists.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-15(18-4-1-6-20-7-5-17-11-20)16(22)19-12-2-3-13-14(10-12)24-9-8-23-13/h2-3,5,7,10-11H,1,4,6,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXLMVSLWNZUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the ethanediamide group and the imidazole moiety. Common reagents used in these reactions include:

    Benzodioxin precursors: such as catechol and ethylene glycol.

    Imidazole derivatives: such as 1H-imidazole.

    Coupling agents: such as carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions.

    Reduction: The imidazole moiety can be reduced to form different derivatives.

    Substitution: Functional groups on the benzodioxin or imidazole rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the imidazole moiety may produce imidazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide may be studied for its potential as a bioactive molecule. It could interact with various biological targets, leading to potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure may impart specific characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: leading to inhibition or activation of biological pathways.

    Intercalation into DNA: affecting gene expression and cellular functions.

    Modulation of signaling pathways: influencing cellular responses and processes.

Comparison with Similar Compounds

Structural Analog: N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride

Key Similarities :

  • Shared 2,3-dihydro-1,4-benzodioxin core.
  • Presence of a 3-(1H-imidazol-1-yl)propyl group.
    Key Differences :
  • The analog substitutes the ethanediamide with a benzothiazole-carboxamide group and includes a fluorine atom.
  • Molecular weight: 474.935 g/mol vs. target compound (estimated ~350–400 g/mol).
    Functional Implications :
  • The benzothiazole group may enhance binding to aromatic receptor pockets.

Functional Analog: 3',4'(1",4"-Dioxino) Flavone

Key Similarities :

  • Contains a 1,4-dioxane/dioxin-like ring system.
    Key Differences :
  • Flavone backbone with a fused dioxane ring vs. benzodioxin in the target compound.
    Functional Implications :
  • Demonstrated antihepatotoxic activity in rats, reducing SGOT, SGPT, and ALKP levels.
  • The dioxane ring enhances solubility and oxidative stability, critical for liver-protective effects. The target compound’s benzodioxin may offer similar benefits but with distinct pharmacokinetics .

Mechanistic Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Similarities :

  • Amide functional group (benzamide vs. ethanediamide).
    Key Differences :
  • Lacks heterocyclic components (imidazole, benzodioxin).
    Functional Implications :
  • The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization , suggesting the target compound’s ethanediamide could similarly coordinate transition metals for catalytic applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Chemical Activity Reference
Target Compound C₁₈H₂₀N₄O₃ (estimated) ~360 Benzodioxin, ethanediamide, imidazole Research use (hypothesized enzymatic modulation)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-... C₂₂H₂₀ClFN₄O₃S 474.935 Benzodioxin, imidazole, benzothiazole Pharmacological (unverified)
3',4'(1",4"-Dioxino) Flavone C₁₉H₁₆O₄ (estimated) ~308 Flavone, dioxane Antihepatotoxic (SGOT/SGPT reduction)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 Benzamide, hydroxyl-dimethylethyl Metal-catalyzed C–H activation

Research Findings and Structure-Activity Relationships (SAR)

  • Benzodioxin vs. Dioxane Rings :
    • The benzodioxin core in the target compound and ’s analog provides rigidity and π-stacking capacity , whereas dioxane rings in ’s flavones improve solubility. Activity may diverge due to electronic differences .
  • Imidazole vs. Benzothiazole :
    • Imidazole’s nitrogen lone pairs enable hydrogen bonding or coordination (e.g., with heme iron in cytochrome P450), while benzothiazole’s sulfur atom may enhance affinity for hydrophobic pockets .
  • Ethanediamide vs. Carboxamide: Ethanediamide’s dual amide groups could act as a chelator or protease inhibitor, contrasting with monoamide derivatives’ simpler binding profiles .

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with imidazole-containing moieties. Various synthetic routes have been explored to optimize yield and purity. For instance, the synthesis can be achieved through a multi-step process involving the formation of intermediate compounds followed by their coupling with imidazole derivatives.

Table 1: Synthesis Overview

StepReaction TypeReactantsProducts
1N-Acylation2,3-Dihydro-1,4-benzodioxin + Acyl ChlorideAcylated Intermediate
2CouplingAcylated Intermediate + Imidazole DerivativeTarget Compound

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on various enzymes relevant to metabolic disorders. For example, it has shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values reported for related compounds range from 81.12 μM to 86.31 μM, indicating potential as a therapeutic agent for type 2 diabetes .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
Compound Aα-Glucosidase86.31 ± 0.11
Compound Bα-Glucosidase81.12 ± 0.13
Acarbose (Standard)α-Glucosidase37.38 ± 0.12

Cytotoxicity Studies

The compound has also been assessed for cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in HepG2 liver cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as caspase-3 and Bcl-2 .

Table 3: Cytotoxicity Results

Cell LineIC50 (μM)
HepG221.48
MCF-718.75
HCT-11615.00

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : By inhibiting α-glucosidase, it slows down glucose absorption in the intestine.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Kinase Inhibition : Similar compounds have shown activity against key kinases involved in cancer progression, suggesting potential for multi-targeted therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : In a study evaluating its effect on glucose metabolism in diabetic models, the compound demonstrated significant reduction in postprandial blood glucose levels.
  • Cancer Therapy : A comparative study with standard chemotherapeutics showed that this compound had comparable cytotoxic effects on liver cancer cells while exhibiting lower toxicity to normal cells.

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